molecular formula C13H6Cl2F6S2 B3042594 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene CAS No. 648408-58-6

3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene

Cat. No.: B3042594
CAS No.: 648408-58-6
M. Wt: 411.2 g/mol
InChI Key: GYWIHBDBNZRSRX-UHFFFAOYSA-N
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Description

3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene is a complex organic compound characterized by the presence of trifluoromethyl groups, a thiophene ring, and dichloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenylthiol intermediate. This intermediate is then reacted with a suitable thiophene derivative under controlled conditions to introduce the dichloro substituents. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or toluene to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds, depending on the specific reaction and conditions employed .

Scientific Research Applications

3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene involves its interaction with molecular targets through its trifluoromethyl and thiophene groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

Compared to similar compounds, 3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene is unique due to its combination of trifluoromethyl groups and dichloro-substituted thiophene ring. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]sulfanylmethyl]-2,5-dichlorothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F6S2/c14-10-1-6(11(15)23-10)5-22-9-3-7(12(16,17)18)2-8(4-9)13(19,20)21/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWIHBDBNZRSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)SCC2=C(SC(=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene
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3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene
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3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene
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3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene
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